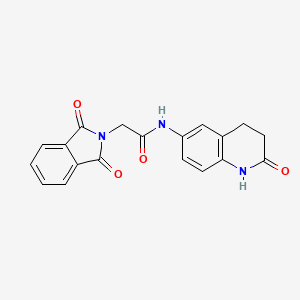

![molecular formula C17H13N5O2 B6569783 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 946308-40-3](/img/structure/B6569783.png)

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrazoles are a class of synthetic organic compounds that contain a five-membered ring of four nitrogen atoms and one carbon atom . They are often used as bioisosteres for carboxylic acids in medicinal chemistry, due to their similar acidity and ability to participate in similar interactions .

Synthesis Analysis

Tetrazole derivatives can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, low cost, etc., with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at C-5 position .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes. They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .Physical And Chemical Properties Analysis

Tetrazoles are crystalline and odorless. They show a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .科学研究应用

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide has been studied extensively for its potential applications in medicinal chemistry and pharmacology. This compound has been found to exhibit a range of biological activities in vitro, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound has been found to possess a wide range of biological activities in vivo, including anti-inflammatory, anti-cancer, and anti-bacterial activities. Furthermore, this compound has been found to be a potential inhibitor of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators such as prostaglandins and thromboxanes.

作用机制

Target of Action

Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They are often involved in receptor-ligand interactions, suggesting that this compound may interact with specific receptors in the body .

Mode of Action

Tetrazoles are known for their electron-donating and electron-withdrawing properties . These properties, along with the planar structure of tetrazole, favor the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This is advantageous for receptor-ligand interactions, suggesting that this compound may interact with its targets in a similar manner .

Biochemical Pathways

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes, which could potentially impact the bioavailability of this compound .

Result of Action

Given the wide range of biological activities associated with tetrazoles, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Action Environment

It is known that the properties of tetrazoles can be influenced by various factors, including temperature, ph, and the presence of other substances . These factors could potentially influence the action and efficacy of this compound.

实验室实验的优点和局限性

The main advantage of using N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide in laboratory experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities in vitro and in vivo. Additionally, this compound has been found to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators such as prostaglandins and thromboxanes. Furthermore, this compound has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.

The primary limitation of using N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide in laboratory experiments is its potential toxicity. This compound has been found to be toxic in high concentrations, and therefore it should be used with caution in laboratory experiments. Additionally, this compound has been found to be a potential inhibitor of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators such as prostaglandins and thromboxanes. Therefore, it is important to ensure that the concentration of this compound is kept within safe limits when conducting laboratory experiments.

未来方向

1. Further research into the potential applications of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide in the treatment of various diseases.

2. Further exploration into the mechanisms of action of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide.

3. Development of new and improved synthesis methods for N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide.

4. Investigation into the potential therapeutic benefits of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide in different animal models.

5. Exploration of the potential toxic effects of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide.

6. Development of new and improved analytical methods for the detection and quantification of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide.

7. Investigation into the potential synergistic effects of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide in combination with other compounds.

8. Exploration of the potential applications of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide in drug delivery systems.

9. Development of new and improved methods for the purification of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide.

10. Investigation into the potential pharmacokinetic properties of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide.

合成方法

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide can be synthesized by a variety of methods, including the reaction of phenyl isocyanate with 1-benzofuran-2-carboxamide in the presence of an acid catalyst. The reaction of phenyl isocyanate with 1-benzofuran-2-carboxamide yields N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide1,2,3,4-tetrazole-5-carboxamide in good to excellent yields.

安全和危害

属性

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-17(15-10-12-6-4-5-9-14(12)24-15)18-11-16-19-20-21-22(16)13-7-2-1-3-8-13/h1-10H,11H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSQWVBZKSZPEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B6569705.png)

![N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6569713.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B6569718.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6569719.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6569725.png)

![N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569733.png)

![N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569740.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569745.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569747.png)

![2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569758.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B6569781.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6569782.png)

![4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B6569805.png)